molecular formula C14H20ClNO2SSi B2360913 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride CAS No. 1803605-75-5

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride

Cat. No. B2360913
CAS RN: 1803605-75-5
M. Wt: 329.91
InChI Key: SLDOTFISJWLXOD-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilyl chloride, often abbreviated as TBSCl or TBDMSCl, is a chlorosilane containing two methyl groups and a tert-butyl group . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It is used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids .


Synthesis Analysis

The synthesis of tert-Butyldimethylsilyl chloride involves the reaction of dichlorodimethylsilane with tert-butyllithium in a pentane solution .


Molecular Structure Analysis

The linear formula of tert-Butyldimethylsilyl chloride is (CH3)3CSi(CH3)2Cl . It has a molecular weight of 150.72 .


Chemical Reactions Analysis

Tert-Butyldimethylsilyl chloride reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It can also silylate terminal alkynes .


Physical And Chemical Properties Analysis

Tert-Butyldimethylsilyl chloride is a white solid with a pungent, grassy odor . It has a melting point of 86–89 °C and a boiling point of 125 °C .

Scientific Research Applications

Protection of Alcohols

“1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride” is commonly used to protect alcohols in organic synthesis . It reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .

Silylation of Terminal Alkynes

This compound can also be used for the silylation of terminal alkynes . This process involves the addition of a silyl group to an alkyne, which can be useful in various synthetic applications .

Gas Chromatography/Mass Spectrometry Applications

“1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride” is used for derivatizing compounds for gas chromatography/mass spectrometry applications . This process improves the volatility and thermal stability of the analytes, enhancing their detection and identification .

Protection of Amines and Amides

This compound is a versatile protecting reagent for amines and amides . By protecting these functional groups, it allows for selective reactions to occur at other sites within the molecule .

Preparation of Isoxazoline N-Oxides

“1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride” is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . Isoxazoline N-oxides are important intermediates in organic synthesis .

Synthesis of Original Drugs

This compound is widely used in the synthesis of original drugs . It is used as a protective group for hydroxyl in the synthesis of ribonucleosides . It is also an oxidant and decyanide .

Anion Trapping Reagent

“1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride” is useful as an anion trapping reagent . This process involves the capture of anions, which can be useful in various synthetic and analytical applications .

Safety And Hazards

Tert-Butyldimethylsilyl chloride is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of damaging the unborn child .

Future Directions

As a versatile protecting reagent, tert-Butyldimethylsilyl chloride has a wide range of applications in organic synthesis . It is also used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic systems for hydrogen production .

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-9-8-11-10-12(19(15,17)18)6-7-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOTFISJWLXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride

CAS RN

1803605-75-5
Record name 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride
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